Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]-
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Overview
Description
Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]- is an azo compound characterized by the presence of two azo groups (-N=N-) linking phenyl rings. This compound is known for its vibrant color and is commonly used in dyeing processes. Its structure allows it to absorb visible light, making it useful in various applications, including as a pH indicator and in analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline derivatives to form diazonium salts. These salts are then coupled with phenol derivatives under alkaline conditions to form the azo compound. The reaction is usually carried out at low temperatures to maintain the stability of the diazonium salts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite.
Oxidation: The phenolic group can be oxidized to quinones under strong oxidative conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of activating groups.
Common Reagents and Conditions
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinones.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and pH indicators
Mechanism of Action
The mechanism of action of Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]- involves its ability to undergo azo-hydrazone tautomerism. This tautomerism allows the compound to interact with various molecular targets, including enzymes and receptors. The extended conjugation in the molecule enables it to absorb visible light, making it useful as a dye and indicator .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]
- Phenol, 4-[[4-[(2-nitrophenyl)azo]phenyl]azo]
- Phenol, 4-[[4-[(3-chlorophenyl)azo]phenyl]azo]
Uniqueness
Phenol, 4-[[4-[(3-nitrophenyl)azo]phenyl]azo]- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in applications requiring specific absorption characteristics and reactivity .
Properties
CAS No. |
68201-77-4 |
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Molecular Formula |
C18H13N5O3 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
4-[[4-[(3-nitrophenyl)diazenyl]phenyl]diazenyl]phenol |
InChI |
InChI=1S/C18H13N5O3/c24-18-10-8-15(9-11-18)20-19-13-4-6-14(7-5-13)21-22-16-2-1-3-17(12-16)23(25)26/h1-12,24H |
InChI Key |
HFFLNPOQMNVCOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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